molecular formula C15H18N4O2 B2763200 5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine CAS No. 2418726-54-0

5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B2763200
CAS No.: 2418726-54-0
M. Wt: 286.335
InChI Key: USYBLPZYUMTBON-UHFFFAOYSA-N
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Description

The compound “5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains an aziridine group, which is a three-membered ring containing two carbon atoms and one nitrogen atom . The molecule also contains an oxadiazole group, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Aziridine and oxadiazole groups are known to participate in various chemical reactions. For instance, aziridines can undergo ring-opening reactions, which can lead to the formation of a variety of products . Oxadiazoles, on the other hand, have been synthesized from benzophenone hydrazide through cyclization, followed by nucleophilic alkylation of the heterocyclic scaffold .

Future Directions

The future directions for research on “5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. These compounds could be potential candidates for the development of new drugs or other useful substances .

Properties

IUPAC Name

5-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-15-18-17-14(21-15)11-3-5-13(6-4-11)20-9-12-8-19(12)7-10-1-2-10/h3-6,10,12H,1-2,7-9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYBLPZYUMTBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C4=NN=C(O4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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